2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone
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Overview
Description
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-methylindole.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with the indole nitrogen of 2-methylindole in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1H-indole: Similar structure but lacks the ethanone group.
1-(2-Methyl-1H-indol-3-yl)ethanone: Similar structure but lacks the dichlorophenyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is unique due to the presence of both the dichlorophenyl and indole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
6883-52-9 |
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Molecular Formula |
C17H13Cl2NO |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H13Cl2NO/c1-10-17(12-4-2-3-5-15(12)20-10)16(21)9-11-6-7-13(18)14(19)8-11/h2-8,20H,9H2,1H3 |
InChI Key |
IRBJFUFREWBSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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